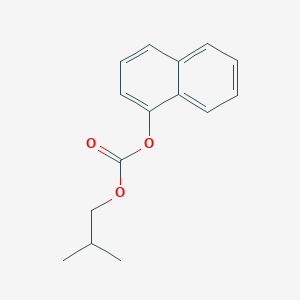

1-Naphthol, isoBOC

Description

The Role of Isobutoxycarbonyl (isoBOC) as a Hydroxyl Protecting Group

The isobutoxycarbonyl (isoBOC) group is a specific type of carbonate ester used to protect hydroxyl functional groups. Carbonates are widely employed as protecting groups for alcohols and phenols. nih.gov By converting the acidic hydroxyl group of 1-naphthol (B170400) into a less reactive carbonate ester, the isoBOC group effectively masks its nucleophilic and acidic properties.

The stability of carbonate protecting groups can vary depending on their structure, but they are generally stable under various conditions, including exposure to some acids and bases. nih.govutsouthwestern.edu Their removal, or deprotection, is typically accomplished under basic conditions through hydrolysis. nih.gov The behavior of the isoBOC group can be inferred from similar, well-documented protecting groups. For instance, the tert-butoxycarbonyl (Boc) group, when used to protect phenols, is known to be labile to weak bases. researchgate.net Similarly, the ethoxycarbonyl group has also been effectively used for the protection of phenolic residues. nih.gov This suggests that the isoBOC group offers a reliable method for protecting the 1-naphthol hydroxyl group, with cleavage possible under controlled basic conditions when the protection is no longer needed.

Overview of 1-Naphthol, isoBOC as a Synthetic Intermediate and Chemical Entity

As a distinct chemical entity, this compound serves as a stabilized form of 1-naphthol, allowing the naphthyl scaffold to be carried through various synthetic steps that would be incompatible with a free hydroxyl group. Its primary value lies in its role as a transient intermediate, designed to be synthesized, used in one or more reactions, and then cleaved to reveal the original 1-naphthol functionality at the desired stage of a synthetic plan. This makes it a crucial component in the strategic assembly of more complex molecules derived from 1-naphthol.

The physicochemical and spectroscopic properties are essential for the characterization of this compound. While extensive experimental data is not widely published, key identifiers and some data are available.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1-Naphthyl isobutyl carbonate | - |

| Molecular Formula | C15H16O3 | NIST |

| Molecular Weight | 244.2857 g/mol | NIST |

| IUPAC Standard InChI | InChI=1S/C15H16O3/c1-11(2)10-17-15(16)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 | NIST |

| IUPAC Standard InChIKey | UBAMHKZYHOHSLK-UHFFFAOYSA-N | NIST |

| Melting/Boiling Point | Data not available | - |

Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| Gas Chromatography (GC) | Van Den Dool and Kratz Retention Index, non-polar column: 1895 | NIST |

| ¹H NMR, ¹³C NMR, IR | Specific data not available in cited literature, but are standard methods for structural confirmation. | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl naphthalen-1-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-11(2)10-17-15(16)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAMHKZYHOHSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423906 | |

| Record name | 1-Naphthol, isoBOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112240-72-9 | |

| Record name | 1-Naphthol, isoBOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthol, Isoboc and Its Derivatives

Direct Isobutoxycarbonylation of 1-Naphthol (B170400)

The direct synthesis of 1-Naphthyl isobutyl carbonate involves the reaction of 1-naphthol with an isobutoxycarbonylating agent. This method offers a straightforward route to the target compound.

Isobutyl chloroformate is a key reagent for introducing the isobutoxycarbonyl group onto the hydroxyl moiety of 1-naphthol. The reaction typically requires a base to scavenge the hydrochloric acid byproduct and facilitate the nucleophilic attack of the naphthol oxygen onto the chloroformate. Common bases employed include tertiary amines such as triethylamine (B128534) (Et3N) or N-methylmorpholine (NMM) ncl.res.inacs.org. These reagents are widely used in organic synthesis for the formation of carbonates and esters due to their reactivity and availability.

The efficiency and yield of the isobutoxycarbonylation of 1-naphthol are significantly influenced by the reaction conditions. Tetrahydrofuran (B95107) (THF) has been identified as a suitable solvent for this transformation ncl.res.inacs.org. Low temperatures, typically ranging from -78 °C to 0 °C, and specifically -15 °C or -20 °C for reagent addition, are often employed to control the reaction rate and minimize potential side reactions ncl.res.inacs.org. While specific catalytic additives for the direct formation of 1-naphthyl isobutyl carbonate were not detailed in the provided search results, the use of tertiary amine bases serves a dual role, acting as both acid scavengers and, in some cases, nucleophilic catalysts.

Green Chemistry Principles in 1-Naphthol, isoBOC Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds, including protected naphthol derivatives. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, and related compounds, this translates to exploring methodologies that avoid harsh reagents and solvents, and that utilize catalytic processes.

Solvent-Free or Aqueous Media Methodologies

Moving away from traditional organic solvents is a cornerstone of green chemistry. Solvent-free conditions and the use of water as a reaction medium offer significant environmental advantages, including reduced waste generation and simplified work-up procedures.

Research into solvent-free synthesis of carbonates has shown promise for related compounds. For instance, the synthesis of aryl ethyl carbonates has been achieved under solvent-free conditions using magnesium perchlorate (B79767) as a catalyst, with mild reaction temperatures and high product yields organic-chemistry.orgresearchgate.net. Similarly, solvent-free methods have been developed for the synthesis of cyclic carbonates from epoxides and CO2 using organocatalysts nih.govresearchgate.net. While direct examples for the isoBOC protection of 1-naphthol in solvent-free conditions are not explicitly detailed in the provided search results, the success with analogous carbonate formations suggests this approach is viable.

Aqueous media synthesis also presents a greener alternative. Studies have demonstrated the feasibility of various organic reactions in water, including the synthesis of coumarins via photoredox catalysis acs.org and multicomponent reactions for chromene derivatives unizar.es. The application of aqueous media for the direct protection of phenols or the formation of naphthyl carbonates would align with green chemistry principles, though specific examples for the isoBOC derivative are limited in the provided snippets.

Table 2.3.1: Examples of Green Synthesis Approaches for Carbonates and Related Compounds

| Reaction Type / Target Compound | Green Principle Employed | Key Reagents/Catalysts | Conditions | Yield/Efficiency | Reference |

| Aryl Ethyl Carbonate Synthesis | Solvent-Free | Diethyl dicarbonate (B1257347), Mg(ClO4)2 | 40°C | High | organic-chemistry.orgresearchgate.net |

| Cyclic Carbonate Synthesis | Solvent-Free, Organocatalysis | Epoxides, CO2, Ionic Liquid Catalyst | Solvent-free | High yield/selectivity | nih.gov |

| Oxidative Carboxylation of Styrenes | Solvent-Free, Heterogeneous Catalysis | Styrenes, CO2, TBHP, Ti-silicate catalyst | 50–70°C, 8 bar CO2 | Moderate to good yield | researchgate.net |

| Coumarin Synthesis | Aqueous Media, Photoredox Catalysis | Arylalkynoates, α-bromoketones, 4CzIPN, K2HPO4 | Room temperature, water | High yield (95%) | acs.org |

| Chromene Derivative Synthesis | Aqueous Media, Catalysis | Acetone cyanohydrin, K2CO3 | Room temperature, H2O/EtOH | Good results | unizar.es |

Catalytic Approaches (e.g., Heterogeneous Catalysis)

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste. Both homogeneous and heterogeneous catalytic systems are explored for carbonate synthesis.

Catalytic Synthesis of Carbonates: Research has shown that various catalytic systems can be employed for carbonate synthesis. For example, bimetallic copper/palladium catalysis has been utilized for the synthesis of allenes from propargyl carbonates and aryl iodides nih.gov. Iridium-catalyzed arylation of vinylene carbonate with arylboronic acids has also been reported for the synthesis of arylacetaldehydes nih.gov. Organocatalysts, such as DABCO, have been used in multicomponent reactions involving carbonates to synthesize tetrahydropyridines acs.org. Furthermore, specific ionic liquids have been developed as bifunctional organocatalysts for the synthesis of cyclic carbonates from epoxides and CO2 under solvent-free conditions nih.govmdpi.com.

Heterogeneous Catalysis for Phenol (B47542)/Alcohol Protection: Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. While direct examples for the isoBOC protection of 1-naphthol using heterogeneous catalysis are not extensively detailed, studies on related reactions provide insight. For instance, layered zirconium sulfophenyl phosphonate (B1237965) has been shown to be an efficient heterogeneous catalyst for the acetylation of alcohols and phenols, with the catalyst being recoverable and reusable beilstein-journals.orgtandfonline.com. Alkali-promoted alkaline earth metal oxides, prepared via combustion synthesis, have been used in solventless green synthesis of cyclic carbonates rsc.orgrsc.org. These examples highlight the potential for developing heterogeneous catalytic systems for the protection of 1-naphthol with the isobutyloxycarbonyl group.

Table 2.3.2: Catalytic Approaches in Carbonate Synthesis and Related Reactions

| Reaction Type / Target Compound | Catalyst Type | Key Reagents/Substrates | Reaction Focus | Efficiency/Notes | Reference |

| Synthesis of Allenes | Bimetallic (Cu/Pd) | Propargyl carbonates, Aryl iodides, Diboron species | Multicomponent reaction | Synthesis of di-, tri-, tetra-substituted allenes | nih.gov |

| Arylacetaldehyde Synthesis | Iridium-based | Vinylene carbonate, Arylboronic acids | C-C bond formation | One-step synthesis | nih.gov |

| Tetrahydropyridine Synthesis | Organocatalyst (DABCO) | MBH carbonates, 1,3-ketoesters, Primary amines | Multicomponent annulation | Good to excellent yields | acs.org |

| Cyclic Carbonate Synthesis | Organocatalyst (Ionic Liquid) | Epoxides, CO2 | Solvent-free | High yield/selectivity | nih.govmdpi.com |

| Acetylation of Phenols/Alcohols | Heterogeneous (Zr sulfophenyl phosphonate) | Alcohols/Phenols, Acetic anhydride (B1165640) | Protection of hydroxyl group | Recyclable catalyst, high yields | beilstein-journals.orgtandfonline.com |

| Cyclic Carbonate Synthesis | Heterogeneous (MgO-based) | Diols, CO2 | Solventless | Alkali-promoted catalyst | rsc.orgrsc.org |

Compound Name Table:

| Common Name/Abbreviation | Chemical Name |

| 1-Naphthol | Naphthalen-1-ol |

| isoBOC | Isobutyloxycarbonyl (as a protecting group) |

| This compound | 1-Naphthyl isobutyloxycarbonyl carbonate |

Chemical Reactivity and Transformation of 1 Naphthol, Isoboc

Cleavage Mechanisms of the Isobutoxycarbonyl Group

Acid-Mediated Deprotection Pathways

The cleavage of the isobutoxycarbonyl group under acidic conditions can proceed through different mechanisms depending on the reaction conditions and the structure of the alkyl group. For carbonates derived from primary and secondary alcohols, such as the isobutyl group, the reaction typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. wordpress.com This pathway is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release 1-naphthol (B170400), carbon dioxide, and isobutanol. wordpress.comliv.ac.uk

However, an alternative pathway, analogous to the AAL1 mechanism seen with tertiary alkyl carbonates, can also occur. wordpress.comliv.ac.uk In this route, cleavage of the alkyl-oxygen bond is facilitated by the formation of a carbocation. For 1-Naphthol, isoBOC, this would involve the generation of the isobutyl carbocation, which would then typically eliminate a proton to form isobutene. stackexchange.com This pathway is generally less favored for primary carbocations compared to tertiary ones but can be promoted under certain acidic conditions. acs.org

| Mechanism | Key Steps | Products | Typical Conditions |

| BAc2 | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Collapse of tetrahedral intermediate. | 1-Naphthol, Isobutanol, CO₂ | Dilute aqueous acid |

| AAL1-like | 1. Protonation of ether oxygen. 2. Formation of isobutyl carbocation. 3. Elimination to form alkene. | 1-Naphthol, Isobutene, CO₂ | Stronger, less nucleophilic acids |

Base-Catalyzed Hydrolysis of the Carbonate

Base-catalyzed hydrolysis, or saponification, of this compound proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. lkouniv.ac.in The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbonate. nih.gov This forms a transient tetrahedral intermediate. The intermediate then collapses, with the naphthoxide ion acting as the leaving group. In the final, irreversible step, the highly acidic 1-naphthol is deprotonated by the base (either the initial hydroxide or the generated isobutoxide) to form the sodium or potassium 1-naphthoxide salt. liv.ac.uk Acidic workup is required to neutralize the mixture and obtain the free 1-naphthol. The rate of this hydrolysis is influenced by both the electronic and steric properties of the carbonate's substituents. lkouniv.ac.in

General Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged intermediate is formed.

Elimination of Leaving Group: The naphthoxide anion is expelled.

Nucleophilic Cleavage Strategies

Beyond hydroxide, other nucleophiles can be employed to cleave the isobutoxycarbonyl group. This allows for deprotection under non-hydrolytic and often milder conditions. "Alpha-effect" nucleophiles, such as peroxy anions, are particularly effective for cleaving carbonate protecting groups, often proceeding rapidly and selectively under neutral to mild pH in aqueous solutions. google.com

Thiolates are another class of potent nucleophiles used for the cleavage of esters and ethers. acs.org Reagents like sodium thiophenoxide (PhSNa) or systems that generate the thiolate in situ, such as thiophenol with a catalytic amount of potassium fluoride (B91410), can effect the cleavage of carbonate groups. acs.orgscientificupdate.com The mechanism involves an SN2 attack by the thiolate nucleophile, typically at the benzylic or alkyl carbon, leading to the displacement of the carbonate as a leaving group. scientificupdate.com

| Nucleophile Type | Example Reagent | Key Feature |

| Peroxy Anions | Hydrogen peroxide at mild pH | High reactivity due to the alpha effect. google.com |

| Thiolates | Sodium thiophenoxide (PhSNa) | Potent nucleophile for SN2 displacement. acs.org |

| Amines | Aniline, Piperidine | Used for cleaving related protecting groups like Dmoc and Fmoc. scientificupdate.comrsc.org |

Reductive Deprotection Methods

While less common for simple alkyl carbonates compared to groups like benzyloxycarbonyl (Cbz), reductive cleavage methods are viable. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) can reduce carbonates. organic-chemistry.org The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, which after a second hydride addition, ultimately cleaves the carbonate to yield the corresponding alcohols. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this would produce 1-naphthol and isobutanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carbonates. libretexts.org

Catalytic hydrogenation is another potential reductive method. While highly effective for cleaving benzyl (B1604629) carbonates and Cbz groups (Pd/C, H₂), its application to simple alkyl carbonates is less straightforward but has been achieved with specific metal catalysts. acs.orgresearchgate.netwikipedia.org For instance, manganese and cobalt complexes have been developed for the hydrogenation of organic carbonates. researchgate.netkaust.edu.sa

| Method | Reagent | Outcome |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction to 1-Naphthol and isobutanol. organic-chemistry.orgslideshare.net |

| Catalytic Hydrogenation | H₂ with specific metal catalysts (e.g., Mn, Co complexes) | Cleavage to 1-Naphthol and isobutanol. researchgate.netkaust.edu.sa |

| Dissolving Metal Reduction | Sodium Amalgam (Na/Hg) | A powerful reducing system used for cleaving stable sulfonamides, suggesting potential applicability. mountainscholar.orggoogle.com |

Electrophilic Aromatic Substitution on the Naphthyl Moiety of this compound

The isobutoxycarbonyloxy group significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions on the naphthalene (B1677914) ring by affecting both its reactivity and the position of the incoming electrophile.

Regioselectivity and Directing Effects of the Isobutoxycarbonyloxy Group

The directing effect of a substituent in EAS is determined by a combination of inductive and resonance effects. The isobutoxycarbonyloxy group (-O-CO-O-iBu) is an ortho-, para-director. karazin.ua This is because the oxygen atom directly bonded to the naphthyl ring possesses lone pairs of electrons that can be donated into the aromatic system via resonance. This donation increases the electron density at the ortho (position 2) and para (position 4) carbons, making them more nucleophilic and thus more susceptible to attack by an electrophile. lkouniv.ac.in

In the naphthalene ring system, electrophilic attack generally favors the 1-position (alpha) over the 2-position (beta) because the carbocation intermediate formed from alpha-attack is better stabilized by resonance. wordpress.comdalalinstitute.com However, for a 1-substituted naphthalene bearing an ortho-, para-director like the isobutoxycarbonyloxy group, substitution is directed to the 2- and 4-positions.

The ultimate regiochemical outcome depends on several factors:

Electronic Effects: The 4-position is strongly electronically activated by the 1-OCOO-iBu group.

Steric Hindrance: The 2-position is sterically more hindered due to its proximity to the substituent at C1 and the peri-hydrogen at C8. Therefore, attack at the 4-position is often favored, especially with bulky electrophiles. stackexchange.com

Reaction Conditions: In some cases, such as the sulfonation of naphthalene, the product distribution can be temperature-dependent, with the kinetically controlled product forming at lower temperatures and the thermodynamically more stable product forming at higher temperatures. wordpress.com For Friedel-Crafts acylation, the choice of solvent can dramatically alter the regioselectivity. vpscience.org

For example, the Friedel-Crafts benzoylation of 2-methoxynaphthalene (B124790) in an ionic liquid solvent occurs exclusively at the 1-position (ortho to the methoxy (B1213986) group), which is the kinetic product. liv.ac.uk This highlights that for this compound, substitution at the 2-position is electronically feasible, but the 4-position is generally the preferred site of electrophilic attack due to reduced steric hindrance.

| Reaction Type | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-1-naphthyl isobutyl carbonate | Strong electronic activation at the 4-position. |

| Halogenation (Br₂/FeBr₃) | 4-Bromo-1-naphthyl isobutyl carbonate | Ortho-, para-direction with preference for the less hindered 4-position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-1-naphthyl isobutyl carbonate | Strong preference for the less sterically hindered para position. stackexchange.comvpscience.org |

| Sulfonation (H₂SO₄) | 4-Sulfo-1-naphthyl isobutyl carbonate | Product distribution may be sensitive to temperature. wordpress.com |

Nitration Reactions of the Protected Naphthol

The introduction of a nitro group onto the naphthalene ring of this compound is a key electrophilic aromatic substitution. The isobutoxycarbonyloxy group (-O-CO-O-iBu) is an activating, ortho-, para-director due to the lone pair of electrons on the oxygen atom directly attached to the ring, which can be delocalized into the aromatic system. This effect is somewhat moderated by the electron-withdrawing nature of the adjacent carbonyl group. Consequently, nitration is expected to occur primarily at the C4 (para) and C2 (ortho) positions. The steric bulk of the isobutoxycarbonyloxy group may influence the ortho/para ratio, potentially favoring substitution at the less hindered C4 position.

Standard nitrating agents can be employed, although reaction conditions must be controlled to prevent dinitration or side reactions. acs.orglibretexts.org The reaction of naphthalene with nitric acid typically yields 1-nitronaphthalene (B515781) as the major product. libretexts.org For activated systems like this compound, milder conditions are generally sufficient.

Table 1: General Conditions for Aromatic Nitration

| Nitrating Agent | Catalyst / Solvent | Temperature | Typical Substrates | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | - | 0 - 50 °C | Benzene, Toluene | libretexts.org |

| Cu(OTf)₂ / N-Nitropyrazole | MeCN | 80 °C | Naphthalene, Benzene | acs.org |

| HNO₃ | Ethanoic Acid | Room Temp. | Naphthalene | libretexts.org |

For this compound, conditions similar to those used for naphthalene with a Lewis acid catalyst or nitric acid in a polar solvent would likely lead to a mixture of 4-nitro- and 2-nitro-1-(isobutoxycarbonyloxy)naphthalene.

Halogenation and Sulfonation Studies

Halogenation: The halogenation of this compound follows the principles of electrophilic aromatic substitution, with the isobutoxycarbonyloxy group directing substitution to the 2- and 4-positions. Bromination of closely related naphthyl O-carbamates has been shown to proceed effectively. acs.org For instance, treatment with bromine (Br₂) in a suitable solvent like dichloromethane (B109758) would be expected to yield primarily 4-bromo-1-(isobutoxycarbonyloxy)naphthalene, with the 2-bromo isomer as a potential minor product. The use of N-Bromosuccinimide (NBS) can also be an effective method for selective bromination.

Sulfonation: The sulfonation of naphthalene is a reversible reaction where the product distribution is thermodynamically controlled. shokubai.org Sulfonation at lower temperatures (around 80 °C) typically yields naphthalene-1-sulfonic acid (kinetic product), while higher temperatures (around 160 °C) favor the formation of the more stable naphthalene-2-sulfonic acid (thermodynamic product). shokubai.orgwikipedia.orgwikipedia.org For this compound, the activating isobutoxycarbonyloxy group would favor sulfonation at the 4-position under kinetic control. Reagents like sulfuric acid or oleum (B3057394) are commonly used. shokubai.org

Table 2: General Conditions for Halogenation and Sulfonation

| Reaction | Reagent | Solvent | Conditions | Expected Major Product on this compound | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂ | CH₂Cl₂ | Room Temp. | 4-Bromo-1-(isobutoxycarbonyloxy)naphthalene | acs.org |

| Chlorination | SO₂Cl₂ | Dichloromethane | Room Temp. | 4-Chloro-1-(isobutoxycarbonyloxy)naphthalene | - |

| Sulfonation | H₂SO₄ (conc.) | - | ~80 °C | 4-(Isobutoxycarbonyloxy)naphthalene-1-sulfonic acid | shokubai.org |

Nucleophilic Reactions Involving the Naphthyl Ring System

Influence of the Isobutoxycarbonyloxy Group on Reactivity

The isobutoxycarbonyloxy group exerts a significant electronic influence on the reactivity of the naphthyl ring. As an ester of carbonic acid, it functions as an electron-donating group through the resonance effect of the phenolic oxygen. This activation is crucial for electrophilic substitutions like nitration and halogenation, making the ring more nucleophilic and facilitating attack by electrophiles at the ortho and para positions.

In the context of nucleophilic aromatic substitution (which typically requires a leaving group and an electron-deficient ring), the electron-donating nature of the isoBOC group is deactivating. However, its primary role in these reaction sequences is often as a protecting group for the hydroxyl function. Once a halogen is installed on the ring (e.g., at the 4-position), the stage is set for subsequent cross-coupling reactions. In these cases, the isoBOC group's electronic and steric properties can influence the efficiency of the catalytic cycle, particularly the oxidative addition step. reddit.com

Coupling Reactions (e.g., Suzuki-Miyaura, Heck) of Halogenated this compound

Halogenated derivatives of this compound, such as 4-bromo-1-(isobutoxycarbonyloxy)naphthalene, are valuable substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.org Research has demonstrated that aryl carbonates and carbamates derived from naphthols are effective substrates in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov A halogenated this compound derivative would be expected to undergo similar palladium- or nickel-catalyzed coupling with various aryl or vinyl boronic acids. The reaction typically requires a palladium or nickel catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of Naphthyl Carbonate Derivatives

| Naphthyl Substrate | Boronic Acid | Catalyst (mol%) | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Naphthyl diethylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | 130 °C | 78% | nih.gov |

| 2-Naphthyl t-butyl carbonate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | 130 °C | 84% | nih.gov |

Data adapted from a study on related carbamate (B1207046) and carbonate derivatives, demonstrating the viability of the coupling. nih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemie-brunschwig.ch A substrate like 4-bromo-1-(isobutoxycarbonyloxy)naphthalene could be coupled with various alkenes, such as acrylates or styrenes. The reaction tolerates a wide variety of functional groups, including esters, making the isoBOC group compatible with typical Heck conditions. chemie-brunschwig.chacs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. beilstein-journals.org

Reductive Transformations of the Naphthyl Core in this compound

Catalytic Hydrogenation of the Naphthalene Ring

The reduction of the naphthalene core in this compound can be achieved through catalytic hydrogenation. The reaction typically proceeds in a stepwise manner, first reducing one aromatic ring to form a tetralin derivative, followed by the reduction of the second ring to yield a decalin derivative. The conditions of the hydrogenation (catalyst, pressure, temperature) determine the extent of reduction.

Common catalysts for aromatic hydrogenation include palladium, platinum, and nickel. google.com The hydrogenation of naphthalene itself often employs these catalysts to produce tetralin or decalin. colab.ws For a substituted naphthalene like this compound, it is possible to selectively hydrogenate the unsubstituted ring, leaving the ring bearing the isobutoxycarbonyloxy group intact, especially under milder conditions. However, some catalytic systems, particularly under more forcing conditions, could also lead to the hydrogenolysis of the carbonate ester bond. researchgate.net For instance, ruthenium-based pincer complexes have been shown to hydrogenate organic carbonates to alcohols. researchgate.net Therefore, careful selection of the catalyst is necessary to achieve the desired transformation.

Table 4: Typical Catalysts for Naphthalene Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Ruthenium complex | Isopropyl alcohol | 70 °C, KOH | Tetrahydroquinoline (from quinoline) | colab.ws |

| Ruthenium complex | Ammonium formate | Polar solvent | Chiral amines (from ketone oximes) | google.com |

| Pd/C or PtO₂ | H₂ (gas) | Various pressures/temps | Tetralin, Decalin | - |

This table illustrates general catalytic systems for reducing aromatic rings, which could be adapted for this compound.

Selective Reduction of Aromatic Rings

The selective reduction of the aromatic rings in this compound (tert-butyl (1-naphthyl) carbonate) is a significant transformation that allows for the synthesis of partially saturated polycyclic structures. While direct studies on this specific molecule are not extensively documented in publicly available literature, the reactivity of the naphthalene core can be understood by examining established methods for the reduction of naphthalene and its derivatives. The primary methods for achieving such selective reduction are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction. The presence of the isoBOC (tert-butyloxycarbonyl) group, an electron-withdrawing substituent, is expected to influence the regioselectivity of these reactions.

Catalytic Hydrogenation

Catalytic hydrogenation of aromatic systems typically requires more forcing conditions (high pressures and temperatures) than the reduction of simple alkenes. pressbooks.pub However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective partial reduction of the naphthalene ring system. Ruthenium nanoparticles, for instance, have demonstrated efficacy in the selective hydrogenation of polycyclic aromatic hydrocarbons. rsc.org

In the context of substituted naphthalenes, the nature and position of the substituent play a crucial role in directing the hydrogenation to one of the two rings. For example, in the hydrogenation of 2-methoxynaphthalene using ruthenium nanoparticles, reduction occurs preferentially on the less substituted ring. rsc.org Given that the isoBOC group is on one ring of the this compound molecule, it is plausible that catalytic hydrogenation could selectively reduce the unsubstituted ring.

| Substrate | Catalyst | Pressure (bar) | Temp. (°C) | Time (h) | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Naphthalene | Ru-NPs | 3 | 30 | 10 | Tetralin | 70 | 93 | rsc.org |

| Naphthalene | Ru-NPs | 20 | 30 | 4 | Tetralin, Decalin | 100 | 74 (Tetralin) | rsc.org |

| 2-Methoxynaphthalene | Ru-NPs | 20 | 30 | 2.5 | 2-Methoxy-1,2,3,4-tetrahydronaphthalene | 31 | 83 | rsc.org |

This table presents data on the catalytic hydrogenation of naphthalene and a substituted derivative to illustrate potential conditions for the selective reduction of this compound.

Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. wikipedia.orgbyjus.com The reaction employs an alkali metal (commonly sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. wikipedia.orgbyjus.com The regioselectivity of the Birch reduction is governed by the electronic properties of the substituents on the aromatic ring.

For naphthalene, the Birch reduction typically yields 1,4-dihydronaphthalene (B28168). huji.ac.il The reaction can be sensitive to conditions, but it offers a valuable route to partially reduced systems. huji.ac.il An alternative to the classical Birch reduction involves the use of potassium-graphite intercalate (C8K) in tetrahydrofuran (B95107) (THF), which can reduce disubstituted naphthalenes to their 1,4-dihydro derivatives under milder conditions. huji.ac.il Furthermore, electrochemical Birch reductions have emerged as a more sustainable alternative, avoiding the direct use of alkali metals. acs.org In the electrochemical Birch reduction of 1-aminonaphthalene, the corresponding 1,4-dihydronaphthalene derivative was obtained in high yield and selectivity. acs.org

Considering that the isoBOC group is electron-withdrawing, it would be expected to direct the reduction to the substituted ring of this compound.

| Substrate | Reducing System | Solvent | Major Product | Yield (%) | Reference |

| 2,6-Di-tert-butylnaphthalene | C8K | THF | 2,6-Di-tert-butyl-1,4-dihydronaphthalene | - | huji.ac.il |

| 1-Aminonaphthalene | Electrochemical (LiBr, DMU) | THF/DMU | 5,8-Dihydro-1-naphthylamine | 95 (isolated) | acs.org |

| Naphthalene | Li, liquid NH3, EtOH | NH3/EtOH | 1,4-Dihydronaphthalene | - | wikipedia.org |

This table showcases results from various Birch and related reduction methods on naphthalene derivatives, providing insight into potential outcomes for this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Naphthol, Isoboc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. For 1-Naphthol (B170400), isoBOC, the following analyses are based on predicted spectral data generated from advanced computational models, providing a detailed framework for its structural confirmation.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The predicted ¹H NMR spectrum of 1-Naphthol, isoBOC reveals a distinct set of signals corresponding to the naphthyl and isobutyl moieties. The aromatic region is expected to show a complex pattern of seven protons on the naphthalene (B1677914) ring. These protons, due to their differing electronic environments and coupling interactions, would appear as a series of doublets, triplets, and multiplets. The protons on the isobutyl group are anticipated to present a more straightforward pattern. The two methylene (B1212753) protons adjacent to the carbonate oxygen are expected to appear as a doublet, coupled to the single methine proton. This methine proton, in turn, would be a multiplet due to coupling with both the methylene protons and the six methyl protons. The two methyl groups of the isobutyl moiety are expected to be diastereotopic and thus may show slightly different chemical shifts, appearing as a pair of doublets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Naphthyl Protons | 7.30 - 8.10 | m | - |

| -O-CH₂ -CH(CH₃)₂ | 4.05 | d | 6.7 |

| -O-CH₂-CH (CH₃)₂ | 2.10 | m | - |

| -O-CH₂-CH(CH₃ )₂ | 1.00 | d | 6.8 |

Note: The data in this table is based on predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Characterization of the Aromatic and Carbonyl Carbons

The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The spectrum would be characterized by ten signals in the aromatic region, corresponding to the ten carbons of the naphthalene ring system. The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the carbonate group. A key signal in the downfield region of the spectrum is that of the carbonyl carbon of the carbonate group, which is typically found in the 150-160 ppm range. The isobutyl group would be identified by three distinct signals: the methylene carbon adjacent to the oxygen, the methine carbon, and the two equivalent methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | 153.5 |

| Naphthyl Carbons | 115 - 148 |

| -O-CH₂ -CH(CH₃)₂ | 74.5 |

| -O-CH₂-CH (CH₃)₂ | 27.8 |

| -O-CH₂-CH(CH₃ )₂ | 19.0 |

Note: The data in this table is based on predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. Key correlations would be observed between the methylene and methine protons of the isobutyl group, and between the methine and methyl protons of the same group. Within the naphthalene ring, correlations between adjacent aromatic protons would help to delineate the complex spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the methylene protons of the isobutyl group would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. A key correlation would be expected between the methylene protons of the isobutyl group and the carbonyl carbon of the carbonate, confirming the ester linkage. Further HMBC correlations from the aromatic protons to various aromatic carbons would aid in the complete assignment of the naphthalene ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions

The FT-IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl (C=O) group of the carbonate. This peak is typically observed in the region of 1780-1740 cm⁻¹. The spectrum would also feature characteristic absorptions for the C-O stretching vibrations of the carbonate group, which are usually strong and appear in the 1250-1000 cm⁻¹ range. core.ac.uk The aromatic C-H stretching vibrations of the naphthalene ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the isobutyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Characteristic Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1760 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch | 1250 - 1000 | Strong |

Note: The data in this table is based on predicted values and may vary from experimental results.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring. The symmetric stretching of the carbonate C=O bond, while strong in the IR, may be weaker in the Raman spectrum. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be visible. Raman spectroscopy can be particularly useful for identifying the skeletal vibrations of the naphthalene ring system, which often give rise to sharp and well-defined peaks. In some cases, Raman spectroscopy can be more sensitive to the presence of carbonate groups in a polymer matrix than IR spectroscopy.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

The analysis of phenols, including 1-naphthol, as their isobutoxycarbonyl derivatives by GC is a well-established method. researchgate.net The derivatization of 1-naphthol to this compound improves its thermal stability and volatility, making it highly suitable for GC analysis. The purity of a sample can be determined by the relative area of its peak in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound and any impurities present. nist.govpublisso.de

HPLC is also a powerful tool for the analysis of this compound. Given the strong UV absorbance of the naphthalene ring, a UV detector is highly effective. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be an appropriate method for separating this compound from more polar starting materials or more nonpolar byproducts.

Table 3: Common Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| GC | DB-5 (5% phenyl-methylpolysiloxane) nist.gov | Helium nist.gov | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, quantification, identification of volatile impurities |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (Diode Array Detector) | Purity assessment, quantification, analysis of non-volatile impurities |

This table summarizes typical chromatographic methods and conditions used for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds. plos.org For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach due to the compound's increased hydrophobicity imparted by the isobutyloxycarbonyl (isoBOC) protecting group. While specific application notes for the direct HPLC analysis of this compound are not extensively documented in publicly available literature, a standard RP-HPLC methodology can be proposed based on the analysis of similar hydrophobic molecules. scielo.org.bophcog.com

A typical HPLC system for the analysis of this compound would consist of a pump, an injector, a C18 column, a UV detector, and a data acquisition system. researchgate.net The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. scielo.org.bo

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: AcetonitrileB: Water |

| Gradient | Isocratic or gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time. A typical starting point could be 60% Acetonitrile / 40% Water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

This table presents a proposed set of starting conditions for the HPLC analysis of this compound, based on general principles for analyzing hydrophobic compounds.

The retention time of this compound would be significantly longer than that of its precursor, 1-naphthol, due to the increased lipophilicity from the isoBOC group. The method would need to be validated for linearity, precision, accuracy, and sensitivity to be used for quantitative analysis. phcog.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. matec-conferences.org While 1-Naphthol itself can be analyzed by GC-MS, derivatization is often employed to improve its chromatographic behavior. The isoBOC derivative of 1-naphthol is well-suited for GC-MS analysis.

Research by Kim and Kim (2000) established a method for the gas chromatographic profiling of various phenols as their isobutoxycarbonyl derivatives. pherobase.comscispace.comipp.pt This methodology is directly applicable to the analysis of this compound. The derivatization involves the reaction of 1-naphthol with isobutyl chloroformate in a two-phase system. researchgate.net

The resulting this compound is then analyzed by GC-MS. The electron ionization (EI) mass spectrum of isoBOC-derivatized phenols exhibits characteristic fragmentation patterns. A prominent feature is the presence of an intense isobutyl ion at m/z 57. dphen1.com Another key diagnostic ion is the rearrangement ion [M-100]⁺, which corresponds to the loss of the isobutyloxycarbonyl group and often represents the base peak in the mass spectra of monohydroxybenzene derivatives. dphen1.comeeer.org

Table 2: GC-MS Parameters for the Analysis of this compound (based on Kim and Kim, 2000)

| Parameter | Recommended Condition |

| GC Column | HP-5 (5% phenyl-methylpolysiloxane) or Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Injector Temperature | 270 °C |

| Oven Temperature Program | Initial temperature of 60°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 20 minutes. eeer.org |

| Carrier Gas | Helium at a constant flow rate |

| MS Interface Temperature | 280 °C eeer.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |

| Key Mass Fragments (m/z) | 57 (isobutyl ion), [M-100]⁺ (loss of isoBOC group), Molecular ion (if observable) |

This table summarizes the GC-MS conditions for the analysis of this compound, adapted from the methodology developed for isoBOC-derivatized phenols. pherobase.comdphen1.comeeer.org

The use of GC-MS with these parameters allows for the sensitive and selective detection and quantification of this compound in various matrices. The specific retention index and mass spectrum provide a high degree of confidence in the identification of the compound.

Theoretical and Computational Studies of 1 Naphthol, Isoboc

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like 1-Naphthol (B170400), isoBOC. These methods allow for the detailed investigation of molecular geometries, electronic distributions, and energy landscapes.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT calculations are instrumental in determining the most stable conformations of molecules by exploring their potential energy surfaces. For 1-Naphthol, isoBOC, DFT can predict the preferred spatial arrangements of its atoms, influenced by factors such as steric hindrance and electronic interactions, including hydrogen bonding or torsional strain. Studies on similar naphthol derivatives suggest that the orientation of substituents and the presence of bulky groups can significantly dictate conformational stability researchgate.netresearchgate.net. While specific DFT studies on the conformational preferences of "this compound" are not explicitly detailed in the provided search results, general DFT methodologies are widely applied to analyze the conformational landscape of organic molecules, often revealing multiple low-energy conformers that exist in equilibrium researchgate.netresearchgate.netmdpi.comchemrxiv.orgnih.gov.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding molecular reactivity. The HOMO-LUMO gap and the distribution of electron density within these orbitals can predict sites susceptible to electrophilic or nucleophilic attack, respectively. For this compound, FMO analysis would elucidate how the isoBOC (tert-butyloxycarbonyl) group modifies the electronic distribution of the naphthol core, potentially influencing its reactivity in various chemical transformations researchgate.netnih.govimperial.ac.uk. For instance, the HOMO energy is often correlated with ionization potential and electron-donating ability, while the LUMO energy relates to electron affinity and electrophilic attack susceptibility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are extensively used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the shielding tensors for atomic nuclei, DFT methods can accurately simulate ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of synthesized compounds and for elucidating their electronic environment. Studies on related Boc-protected compounds and naphthol derivatives demonstrate the utility of DFT in predicting NMR chemical shifts, aiding in the assignment of experimental spectra researchgate.netresearchgate.netnih.govlibretexts.orgarxiv.orgcaspre.cachemicalbook.com. For this compound, such predictions would help in assigning the signals corresponding to the naphthyl protons and carbons, as well as the characteristic signals of the isoBOC moiety.

Mechanistic Investigations of this compound Reactions

Computational methods are crucial for dissecting the mechanisms of chemical reactions, including those involving protecting groups. For this compound, understanding the pathways for its formation (protection) and removal (deprotection) is vital for its synthetic utility.

Transition State Analysis of Protection and Deprotection Pathways

Investigating reaction mechanisms often involves identifying and characterizing transition states, which represent the highest energy point along a reaction pathway. DFT calculations are particularly adept at locating these transition states, allowing for the determination of activation energies and the elucidation of reaction coordinates. For the protection of 1-naphthol with an isoBOC group, or the subsequent deprotection, computational analysis of transition states would reveal the energetic barriers and the precise atomic rearrangements involved. Such studies can help optimize reaction conditions and predict the selectivity of these processes. For instance, studies on similar protection/deprotection strategies often involve analyzing transition states to understand the rate-determining steps and the influence of catalysts or reaction media publish.csiro.auresearchgate.net.

Compound List:

1-Naphthol

this compound

tert-butyl (naphthalen-1-yloxy)acetate

tert-butyl (naphthalen-1-yl) carbonate

1-Boc-piperazine

N-Boc ketimines

4-(2-Hydroxyphenyl azo)-1-naphthol (Az)

N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (B92270) (NBAMP)

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide

tert-butyl [(2S)-1-(naphthalen-1-yl)-3-{[(2R)-1-oxo-3-phenyl-1-{[3-(pyridin-3-yl)propyl]amino}propan-2-yl]sulfanyl}propan-2-yl]carbamate

Synthetic Applications and Strategic Utility of 1 Naphthol, Isoboc

Role as a Protecting Group in Multi-Step Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is paramount to achieving the desired molecular target. Protecting groups are essential tools that temporarily block a reactive site, allowing for chemical transformations to be carried out elsewhere in the molecule without unintended side reactions. The isobutyloxycarbonyl (isoBOC) group on 1-Naphthol (B170400), isoBOC serves this critical function for the hydroxyl group of 1-naphthol.

The protection of a hydroxyl group as a carbonate, such as the isoBOC derivative, offers a balance of stability and controlled cleavage. The isoBOC group is generally stable to a variety of reaction conditions, yet it can be removed under specific and often mild conditions, a key feature for its application in the synthesis of complex molecules.

Orthogonal Protecting Group Strategies

A cornerstone of modern synthetic chemistry is the concept of orthogonal protecting groups. This strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others by employing distinct deprotection conditions. This allows for a stepwise and highly controlled unmasking of reactive sites, which is crucial for the synthesis of intricate natural products and other complex organic molecules.

The isoBOC group on 1-naphthol can be integrated into such orthogonal schemes. For instance, the isoBOC group is typically stable to conditions used for the removal of silyl-based protecting groups (e.g., TBS, TIPS), which are commonly cleaved with fluoride (B91410) reagents. Conversely, silyl (B83357) ethers are stable to the conditions required for the deprotection of the isoBOC group. This orthogonality allows for the selective deprotection of either the isoBOC-protected naphthol or a silyl-protected alcohol at different stages of a synthetic sequence.

| Protecting Group | Deprotection Conditions | Orthogonal To |

| isoBOC | Acidic or specific basic conditions | Silyl ethers (e.g., TBS, TIPS), Benzyl (B1604629) ethers |

| TBS (tert-Butyldimethylsilyl) | Fluoride ions (e.g., TBAF) | isoBOC, Benzyl ethers |

| Bn (Benzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | isoBOC, Silyl ethers |

This table illustrates a potential orthogonal protecting group strategy incorporating the isoBOC group.

Synthesis of Complex Organic Molecules

The utility of 1-Naphthol, isoBOC as a protected form of 1-naphthol is particularly evident in the synthesis of complex organic molecules where the naphthyl moiety is a key structural component. Many biologically active natural products and pharmaceutical agents contain the naphthol skeleton. nih.govresearchgate.net During the synthesis of these molecules, it is often necessary to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group of the naphthol.

This compound as a Precursor for Advanced Chemical Scaffolds

Beyond its role as a protecting group, this compound can serve as a versatile precursor for the synthesis of a variety of advanced chemical scaffolds. The isoBOC group can act as a directing group in certain reactions or be readily transformed into other functional groups, providing access to a diverse range of substituted naphthalenes.

Synthesis of Substituted Naphthols

The isoBOC group can facilitate the synthesis of substituted naphthols. One powerful strategy in aromatic chemistry is directed ortho metalation (DoM), where a functional group directs the deprotonation of the adjacent ortho position by an organolithium reagent. nih.govwikipedia.orgorganic-chemistry.orgharvard.edu The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. The carbamate (B1207046) functionality, of which the isoBOC group is an example, is known to be an effective directing group in DoM reactions.

In the case of this compound, the isoBOC group can direct lithiation to the C2 position of the naphthalene (B1677914) ring. Subsequent quenching with an electrophile would yield a 2-substituted-1-naphthol after deprotection. This provides a regioselective method for the functionalization of the naphthalene core.

| Electrophile | Resulting Substituent at C2 |

| Alkyl halide (R-X) | Alkyl (R) |

| Aldehyde (RCHO) | Hydroxyalkyl (CH(OH)R) |

| Carbon dioxide (CO₂) | Carboxylic acid (COOH) |

| Iodine (I₂) | Iodo (I) |

This table provides examples of substituents that could potentially be introduced at the C2 position of the 1-naphthol skeleton via a Directed ortho Metalation strategy using this compound.

Derivatization to Naphthyl Ethers and Esters

This compound can also be a convenient starting material for the synthesis of naphthyl ethers and esters. While direct alkylation or acylation of 1-naphthol is possible, the use of the isoBOC-protected form can sometimes offer advantages in terms of reaction conditions and selectivity, especially in complex molecules.

Deprotection of this compound to reveal the free hydroxyl group, followed by reaction with an alkylating or acylating agent, is a straightforward approach. For instance, Williamson ether synthesis with an alkyl halide in the presence of a base would yield the corresponding naphthyl ether. Similarly, reaction with an acyl chloride or anhydride (B1165640) would produce a naphthyl ester. These derivatives are themselves important classes of compounds with various applications. scirp.org

Formation of Polycyclic Aromatic Hydrocarbon Derivatives

The naphthalene core of this compound can serve as a building block for the construction of larger polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of compounds composed of fused aromatic rings and are of interest for their electronic and optical properties. rsc.orgnih.gov

One common strategy for the synthesis of PAHs is through annulation reactions, where a new ring is fused onto an existing aromatic system. For example, Diels-Alder reactions involving a diene and a dienophile can be used to construct a new six-membered ring. researchgate.netbeilstein-journals.org While the aromaticity of the naphthalene ring makes it a relatively unreactive diene in standard Diels-Alder reactions, derivatives of this compound could potentially be functionalized to participate in such cycloadditions. For instance, conversion of the isoBOC-protected naphthol to a derivative with a diene or dienophile substituent would enable its use in annulation reactions to build more complex polycyclic systems.

Applications in Materials Chemistry and Polymer Science

Precursor for Monomer Synthesis

While direct polymerization of this compound is not documented, the strategic use of protecting groups is a common practice in monomer synthesis to control reactivity and achieve desired polymer architectures. In principle, the isoBOC group could be utilized to temporarily block the hydroxyl functionality of 1-naphthol during the introduction of other polymerizable groups onto the naphthalene ring. Following the creation of the desired monomer structure, the isoBOC group would be removed to regenerate the hydroxyl group if needed for subsequent reactions or to be present in the final polymer for specific functionalities. However, specific examples and detailed research findings for the use of this compound in this capacity are not found in the surveyed literature.

Incorporation into Functional Materials

The incorporation of naphthol moieties into functional materials is a known strategy to impart specific properties such as fluorescence, thermal stability, or photo-responsiveness. Theoretically, this compound could be used as a building block in the synthesis of such materials. The isoBOC group might influence solubility and processing characteristics during material fabrication. After incorporation, the isoBOC group could potentially be removed to unmask the naphtholic hydroxyl group, which could then participate in hydrogen bonding or act as a coordination site for metal ions, thereby altering the material's properties. Despite these theoretical possibilities, there is a lack of specific studies detailing the incorporation of this compound into functional materials.

Catalytic Applications (e.g., Ligand Precursor)

Derivatives of 1-naphthol, particularly BINOL (1,1'-bi-2-naphthol), are renowned precursors for a wide range of highly effective chiral ligands in asymmetric catalysis. The synthesis of these ligands often requires multi-step procedures where protecting groups can play a crucial role.

The use of a protecting group like isoBOC on the hydroxyl function of 1-naphthol could be envisioned in the synthesis of complex phosphine (B1218219), phosphite, or other types of ligands. This protection would prevent undesired side reactions at the hydroxyl group while other functionalities are being introduced or modified on the naphthalene backbone. Once the ligand framework is assembled, the isoBOC group could be removed to yield the final ligand. This strategy allows for greater synthetic flexibility and the introduction of a wider range of functional groups. Nevertheless, specific examples of this compound being employed as a precursor for catalytic ligands are not described in the examined scientific and patent literature.

Future Directions and Emerging Research Avenues for 1 Naphthol, Isoboc

Development of More Efficient and Sustainable Synthetic Methods

The synthesis of aryl carbonates is moving away from hazardous traditional reagents, such as phosgene (B1210022) and its derivatives, due to their inherent toxicity. rsc.org Future research is intensely focused on creating greener, safer, and more efficient synthetic pathways.

Key emerging strategies include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, in non-conventional green solvents like tert-amyl alcohol, presents a highly promising avenue. unimi.it Lipase-mediated approaches have been successfully demonstrated for the synthesis of other phenolic carbonates, offering high chemoselectivity and quantitative yields. rsc.orgnih.gov This methodology avoids harsh chemicals and operates under mild conditions.

Greener Reagents and Catalysts: The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as a tert-butyl source is a cornerstone of modern methods. rsc.org Research is exploring novel catalysts to improve the efficiency of its reaction with 1-naphthol (B170400). Palladium-catalyzed systems, which have proven effective for the synthesis of related aryl tert-butyl ethers from unactivated aryl halides, could be adapted for carbonate formation, offering a pathway under milder conditions than traditional methods. organic-chemistry.org

Alternative Energy Sources: Innovative techniques such as solvent-free synthesis using electromagnetic milling are being developed for related esterifications. rsc.org Applying such mechanochemical methods to the synthesis of tert-butyl (naphthalen-1-yl) carbonate could drastically reduce solvent waste and energy consumption, aligning with the principles of green chemistry.

| Methodology | Typical Reagents | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Methods | Phosgene, Chloroformates | Well-established reactivity | Phasing out due to high toxicity rsc.org |

| Biocatalysis | 1-Naphthol, (Boc)₂O, Immobilized Lipase | High selectivity, mild conditions, biodegradable catalyst unimi.itnih.gov | Optimization of enzymes, solvent screening |

| Modern Catalysis | 1-Naphthol, (Boc)₂O, Metal or Organocatalyst | High efficiency, potential for broader substrate scope organic-chemistry.org | Development of novel, recyclable catalysts |

| Mechanochemistry | 1-Naphthol, (Boc)₂O | Solvent-free, reduced energy consumption rsc.org | Adaptation from ester to carbonate synthesis |

Exploration of Novel Reactivity Patterns

The primary role of the isoBOC group is to serve as a protecting group for the phenol (B47542) functionality. wikipedia.org Consequently, much of the research into its reactivity is focused on controlled and selective cleavage (deprotection). However, future work will likely expand to explore the untapped reactivity of the molecule.

Advanced Deprotection Strategies: While acidic conditions are standard for cleavage, research is active in developing milder and more selective methods. Catalytic protocols using reagents like tris(4-bromophenyl)aminium ("magic blue") with a sacrificial silane (B1218182) have shown promise for cleaving tert-butyl groups without strong acids or bases. researchgate.net Another novel approach involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), which can achieve thermolytic cleavage, with the product being easily recovered by simple solvent evaporation. researchgate.net

Modification of the Protecting Group: The tert-butyl motif is a well-known contributor to a molecule's lipophilicity. acs.org An emerging area of research involves the selective fluorination of the tert-butyl group itself. acs.org Creating a fluorinated analogue of tert-butyl (naphthalen-1-yl) carbonate could yield a protecting group with tailored solubility, stability, and electronic properties, making it more suitable for specific synthetic contexts, particularly in medicinal chemistry.

Catalyst-Induced Reactivity: The reactivity of the carbonate linkage could be exploited beyond simple cleavage. Drawing parallels from the unusual reactivity of di-tert-butyl dicarbonate, which can yield ethers instead of carbonates in the presence of certain catalysts like magnesium perchlorate (B79767), future studies may uncover conditions where tert-butyl (naphthalen-1-yl) carbonate can participate in novel transesterification or decarboxylative cross-coupling reactions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, scalability, and consistency. tert-Butyl (naphthalen-1-yl) carbonate is an ideal candidate for this technological integration.

Recent studies have successfully demonstrated the lipase-mediated flow synthesis of other nature-inspired phenolic carbonates. rsc.orgrsc.org This approach utilizes a packed-bed reactor containing an immobilized enzyme, allowing a solution of the phenol and carbonate source to be continuously passed through. nih.govunimi.it This method results in high productivity and allows the catalyst to be reused extensively, overcoming many practical problems associated with batch procedures. unimi.it

The integration of robust protecting groups is also fundamental to automated synthesis platforms, which are essential for producing complex molecules like peptides and oligonucleotides. wikipedia.orgnih.gov As these automated systems become more sophisticated, the demand for protecting groups like tert-butyl (naphthalen-1-yl) carbonate, which can be reliably introduced and removed under specific, non-conflicting conditions, will grow. Future research will focus on optimizing its synthesis within continuous flow reactors and confirming its compatibility with the reagents and conditions used in automated synthesizers.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger vessels | Easily scalable by extending run time unimi.it |

| Catalyst Reuse | Requires recovery steps after each batch | Catalyst is immobilized and reused continuously nih.govunimi.it |

| Productivity | Limited by reaction and downtime | Higher space-time yields, continuous operation rsc.org |

| Safety | Higher risk with large volumes of reagents | Smaller reaction volumes, better heat and mass transfer |

| Process Control | Variable conditions within the reactor | Precise control over temperature, pressure, and residence time rsc.org |

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating chemical research and development. For tert-butyl (naphthalen-1-yl) carbonate, computational modeling offers several promising avenues.

Mechanism and Reactivity Studies: DFT calculations can be used to investigate the reaction mechanisms for both the synthesis and cleavage of the carbonate. nih.gov This understanding can help in designing more efficient catalysts or identifying optimal reaction conditions. For example, DFT has been used to study the stability of naphthalene (B1677914) derivatives and the mechanisms of reactions involving them, such as palladium-catalyzed dearomatization. nih.govnih.gov

Catalyst Design: By modeling the interaction between 1-naphthol, the carbonate precursor, and various catalysts, researchers can computationally screen for new and more effective catalysts before attempting laborious and expensive lab experiments. This approach is already being used to understand how the electronics of catalysts influence reactivity in other synthetic contexts. acs.org

| Application Area | Computational Technique | Research Goal |

|---|---|---|

| Synthesis Optimization | DFT, Transition State Theory | Elucidate reaction mechanisms, predict activation energies nih.govacs.org |

| Catalyst Development | Molecular Docking, DFT | Screen potential catalysts, understand catalyst-substrate interactions acs.org |

| Property Engineering | DFT, Molecular Dynamics | Predict solubility, stability, and electronic properties of modified analogues acs.orgnih.gov |

| Reactivity Prediction | DFT, Fukui Function Analysis | Identify reactive sites, predict outcomes of novel reactions researchgate.net |

Q & A

Q. What are the established electrochemical methods for detecting 1-Naphthol in aqueous environments?

Electrochemical detection using modified electrodes is a widely validated approach. A glassy carbon electrode (GCE) modified with poly β-cyclodextrin (β-CD) film demonstrated a linear detection range of mol·L and a detection limit of mol·L in pH 5.55 buffer, achieving 97.3–103% recovery in tap water . Similarly, reduced graphene oxide-chitosan composites on GCE showed a detection limit of 0.5 μM via differential pulse voltammetry (DPV) . These methods prioritize simplicity and field applicability over chromatographic techniques.

Q. How does 1-Naphthol's toxicity influence its quantification in biological systems?

1-Naphthol’s hepatotoxicity (via glucuronidation/sulfation pathways) and environmental toxicity necessitate precise quantification. Spectrophotometric methods like dual wavelength (DWL) and mean centering of ratio spectra (MCR) are optimized to resolve overlapping spectra in pharmaceutical mixtures (e.g., with Duloxetine), achieving <5.4% RSD for inter-day precision . Microbial degradation studies further highlight the need for monitoring residual toxicity, as 1-Naphthol disrupts aquatic life and human endocrine functions .

Advanced Research Questions

Q. How do spectrophotometric methods (DWL, MCR, 1DD) compare in sensitivity and precision for 1-Naphthol detection?

- DWL : Most precise for 1-Naphthol (intra-day RSD 1.4–5.4%) but less sensitive for Duloxetine (DUL) .

- MCR : Balances sensitivity and selectivity, with linearity up to 12 µg/mL for DUL and 5.4 µg/mL for 1-Naphthol .

- 1DD (First Derivative Ratio Spectra) : Most selective for DUL but least sensitive for 1-Naphthol . Key Trade-off : DWL prioritizes precision for 1-Naphthol, while 1DD excels in DUL selectivity. Method choice depends on analyte dominance in the sample matrix .

Q. What strategies resolve spectral interference when analyzing 1-Naphthol in binary mixtures with pharmaceuticals?

- Wavelength Selection : For DWL, wavelengths 247.8 nm and 297 nm nullify DUL interference for 1-Naphthol detection .

- Ratio Spectra Manipulation : MCR divides spectra by a divisor concentration (e.g., 5.4 µg/mL 1-Naphthol for DUL analysis), enhancing selectivity .

- Machine Learning : Fluorescence spectroscopy coupled with FastICA-SVR algorithms separates 1-Naphthol and 2-Naphthol isomers, achieving RMSEP <0.119 µg·L and recovery rates of 96.6–105.5% .

Q. How do microbial degradation pathways enhance 1-Naphthol removal in high-salinity environments?

Micrococcus sp. strain 2A degrades 0.3 mM 1-Naphthol in 144 hours under alkaline (pH 9–11) and high-salt (5% NaCl) conditions. Proteomic analysis suggests monooxygenase orf2030 initiates conversion to 1,2-dihydroxynaphthalene, followed by conserved naphthalene pathway enzymes . Comparative studies show this strain outperforms Rhodococcus spp. in marine adaptability, critical for bioremediation in industrial wastewater .

Q. What kinetic models best describe photocatalytic degradation of 1-Naphthol?

N,S-TiO/silica composites follow pseudo-second-order kinetics () for 1-Naphthol degradation. Rate constants () depend on initial concentration (10–50 mg/L) and irradiation time (up to 50 min), with optimal performance at neutral pH and ambient temperature . Contradictions in reported values (e.g., vs. ZnO-based catalysts) highlight the need for standardized light intensity and catalyst loading in experimental design .

Methodological Considerations

Q. How to optimize solvent systems for 1-Naphthol extraction in spectrophotometric assays?

Ethanol and methanol are preferred for dissolving 1-Naphthol in pharmaceutical formulations (e.g., Duloxetine capsules) due to low interference at UV wavelengths. Sonication (30 min) and dilution to 100 µg/mL ensure homogeneity, with validation via recovery tests (98–102%) . For environmental samples, acetonitrile-water mixtures improve HPLC separation efficiency .

Q. What are the limitations of fluorescence spectroscopy for 1-Naphthol detection in complex matrices?

Raman/Rayleigh scattering in turbid samples necessitates preprocessing (e.g., scattering correction algorithms). Independent Component Analysis (ICA) isolates 1-Naphthol signals from co-eluting fluorophores, but matrix effects (e.g., humic acids) require spiked calibration curves for accuracy .

Data Contradiction Analysis

Q. Why do detection limits vary across electrochemical methods for 1-Naphthol?

Discrepancies arise from electrode modifications:

- β-CD/GCE: mol·L

- HACC-rGO/CS: 0.5 µM Differences stem from film conductivity and surface area. β-CD’s supramolecular hosting enhances analyte adsorption, while graphene improves electron transfer kinetics. Researchers must balance cost (β-CD) vs. scalability (graphene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |